

Stability of calcium lactate solutions under different storage conditions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Calcium lactate*

Cat. No.: *B046792*

[Get Quote](#)

Technical Support Center: Calcium Lactate Solutions

Document ID: CL-STAB-001-V1

Last Updated: January 3, 2026

Introduction

Welcome to the technical support guide for the stability of **calcium lactate** solutions. This document is designed for researchers, scientists, and drug development professionals who are formulating with or conducting experiments involving aqueous solutions of **calcium lactate**. As a widely used calcium source in pharmaceutical and food applications, understanding its stability profile is critical for ensuring product quality, safety, and efficacy. This guide provides field-proven insights, troubleshooting advice for common issues, and detailed protocols for stability assessment, all grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the properties and stability of **calcium lactate** solutions.

Q1: What is the typical pH of a **calcium lactate** solution, and does it act as a buffer?

A: An aqueous solution of **calcium lactate** is slightly alkaline, typically exhibiting a pH between 6.0 and 8.5.[1][2] This is due to the hydrolysis of the lactate ion, which is the conjugate base of a weak acid (lactic acid).[1] The pH will increase with concentration. While it has some buffering capacity, it is generally not used as a primary buffering agent in formulations.[2]

Table 1: Approximate pH of Aqueous Calcium L-Lactate Solutions

Concentration (mol/L)	Approximate pH Range
0.01	7.4 – 7.6
0.05	7.6 – 7.8
0.10	7.8 – 8.0
0.20	8.0 – 8.2

(Data synthesized from publicly available chemical properties information.)[1]

Q2: Which form of **calcium lactate** should I use: pentahydrate, trihydrate, or anhydrous?

A: **Calcium lactate** pentahydrate is the most common and commercially available form.[1][3] When preparing solutions, the key is to account for the water of hydration in your calculations to achieve the correct final concentration of anhydrous **calcium lactate**. The label of your starting material should specify its hydration state.[4] For solid dosage forms, the hydration state can significantly impact mechanical properties, but for solutions, the primary difference is the molar mass used for concentration calculations.[5]

Q3: Is **calcium lactate** considered chemically stable in an aqueous solution?

A: Yes, under typical storage conditions (room temperature, protected from light, in a sealed container), **calcium lactate** is a very stable salt in aqueous solution. The lactate ion is a simple and stable organic molecule. Significant chemical degradation via hydrolysis or oxidation is not expected without extreme conditions such as high heat, strong oxidizing agents, or the presence of catalysts.[6][7] Stability concerns are more commonly related to physical stability, such as precipitation.

Q4: How should I store a stock solution of **calcium lactate**?

A: Stock solutions should be stored in tightly sealed, well-filled containers to prevent evaporation and contamination.^[4] Storing at controlled room temperature or under refrigeration (2-8°C) is recommended. While generally stable, protecting the solution from light is a good practice to prevent any potential, albeit unlikely, photochemical reactions.^[8] Avoid storing in glass containers if there is a risk of pH shifts that could affect the glass.^[9]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during experimental work.

Issue 1: A white precipitate has formed in my calcium lactate solution.

Potential Causes & Solutions:

- Cause A: Supersaturation and Temperature Fluctuation. **Calcium lactate**'s solubility is temperature-dependent. If you prepared a saturated solution at an elevated temperature and then cooled it, the compound may precipitate out.
 - Why it happens: The solubility of L-lactate increases with temperature. A solution saturated at 30°C will be supersaturated at 4°C.^[1]
 - Solution: Gently warm the solution while stirring to redissolve the precipitate. For long-term storage, consider preparing the solution at a concentration below the saturation point for your intended storage temperature.
- Cause B: Presence of the Racemic (DL) Isomer. The racemic (DL) form of **calcium lactate** is significantly less soluble than the pure L- or D-isomers.^[1] If your source material contains a notable fraction of the D-isomer (as little as 25%), the less soluble DL-lactate can precipitate.
 - Why it happens: The crystal lattice of the racemic form is more stable and less easily solvated by water compared to the enantiopure forms.
 - Solution: Verify the isomeric purity of your **calcium lactate** source. If you require high concentrations, ensure you are using a high-purity L-(+)-**calcium lactate**.

- Cause C: Salting Out or Common Ion Effect. The addition of other salts or a compound that introduces a common ion (either Ca^{2+} or lactate^-) can reduce the solubility of **calcium lactate**.
 - Why it happens: Le Châtelier's principle dictates that adding a product of a dissolution equilibrium (Ca^{2+} or lactate^-) will shift the equilibrium back towards the solid, undissolved state.
 - Solution: Review your formulation for components that could be depressing solubility. If high concentrations of other electrolytes are necessary, you may need to reduce the concentration of **calcium lactate**.
- Cause D: Solvent Evaporation. Improperly sealed containers can lead to solvent (water) evaporation, increasing the concentration of the solution beyond its solubility limit.
 - Solution: Always use tightly sealed containers for storage. For long-term studies, consider using parafilm or a secondary seal. Periodically check the weight of the container to monitor for solvent loss.

Table 2: Solubility of Calcium L-Lactate in Water at Various Temperatures

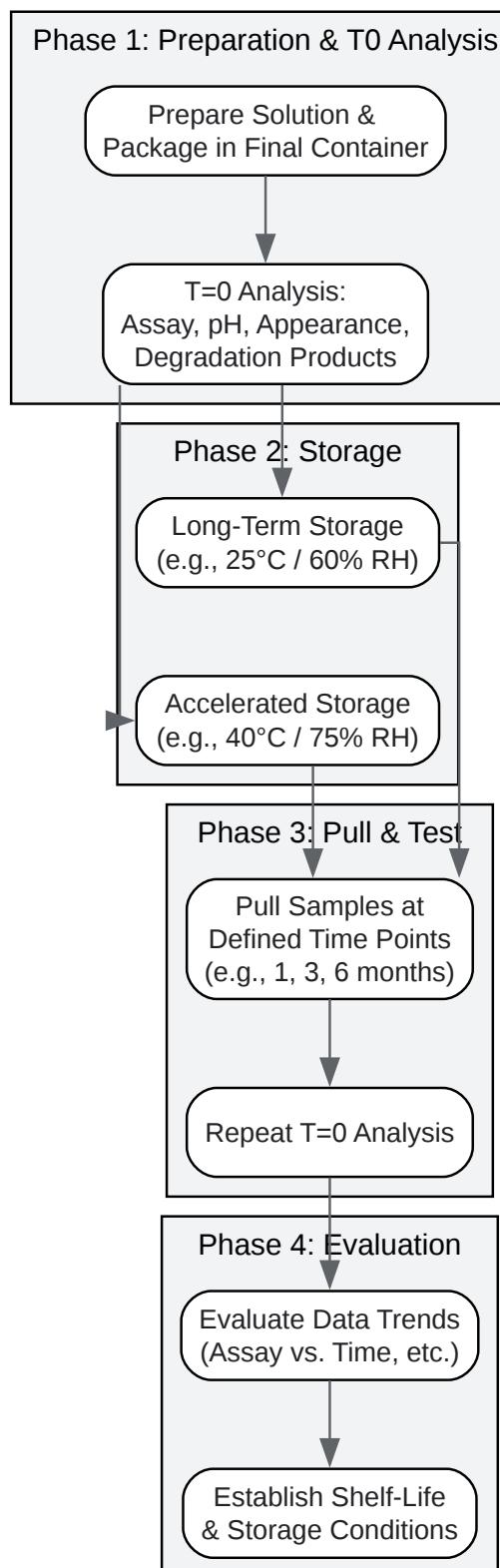
Temperature	Solubility (g anhydrous salt / 100 mL H_2O)
10°C	4.8
20°C	5.8
25°C	6.7
30°C	8.5
80°C	~50 g / 100 g of solution

(Data compiled from multiple sources.)[\[1\]](#)[\[10\]](#)

Issue 2: The pH of my formulation changed after adding calcium lactate.

- Cause: As explained in the FAQ, **calcium lactate** solutions are inherently slightly alkaline.[\[1\]](#) Adding it to an unbuffered or weakly buffered solution will raise the final pH.
 - Why it happens: The lactate anion ($C_3H_5O_3^-$) reacts with water in a hydrolysis reaction ($C_3H_5O_3^- + H_2O \rightleftharpoons C_3H_6O_3 + OH^-$), producing a small amount of hydroxide ions (OH^-) and increasing the pH.
 - Solution: If a specific pH must be maintained, incorporate a suitable buffering system into your formulation before adding the **calcium lactate**. Ensure the chosen buffer does not interact or form insoluble salts with calcium ions (e.g., phosphate buffers can precipitate calcium phosphate). Good choices might include acetate or MES buffers, depending on the target pH.

Issue 3: I suspect chemical degradation of the lactate molecule.


- Cause: While unlikely under normal conditions, degradation can be induced by harsh environmental factors introduced during the experiment or storage.
 - Why it happens:
 - Oxidation: The presence of strong oxidizing agents or certain metal ion catalysts can promote oxidation of the lactate's secondary alcohol group.
 - Photodegradation: In the presence of trace amounts of ferric iron (Fe^{3+}), near-UV light can induce the degradation of lactate.
 - Extreme Heat: High temperatures can cause thermal decomposition. Studies on solid **calcium lactate** show that evolved gases during heating include water and carbon dioxide.[\[11\]](#)
 - Solution: Conduct a forced degradation study (see Section 3) to understand potential degradation pathways. Protect solutions from light, use high-purity water and excipients to minimize metal ion contamination, and store at recommended temperatures. Use a stability-indicating analytical method, such as HPLC, to separate and quantify any potential degradants.[\[12\]](#)[\[13\]](#)

Section 3: Experimental Protocols & Workflows

To ensure the stability of your **calcium lactate** solution, a systematic approach is required. This involves proper preparation, a well-designed stability study, and a reliable analytical method.

Workflow for a Typical Stability Assessment

The following diagram outlines the logical flow for conducting a stability study on a new **calcium lactate**-containing formulation, consistent with general pharmaceutical guidelines.[\[14\]](#) [\[15\]](#)

[Click to download full resolution via product page](#)

Caption: High-level workflow for a pharmaceutical stability study.

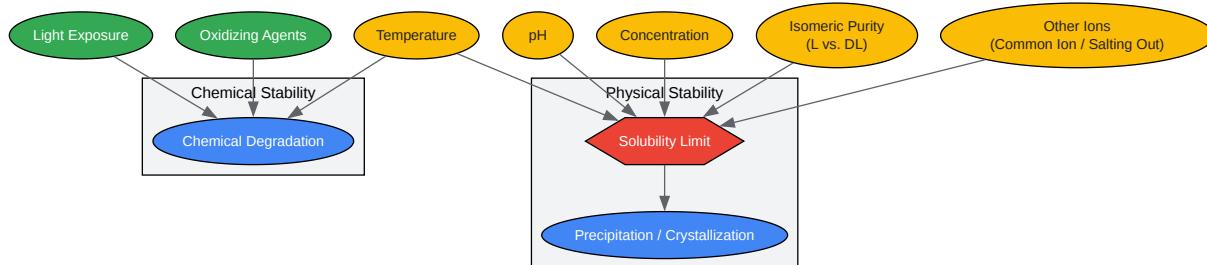
Protocol 3.1: Preparation of a Standard Calcium Lactate Solution (e.g., 0.1 M)

- Material Selection: Use **Calcium Lactate** Pentahydrate ($[\text{CH}_3\text{CH}(\text{OH})\text{COO}]_2\text{Ca} \cdot 5\text{H}_2\text{O}$, M.W. = 308.3 g/mol) of a high-purity grade (e.g., USP, Ph. Eur.). Use purified, deionized water.
- Calculation: To prepare 1 L of a 0.1 M solution, you will need 0.1 moles of the substance.
 - Weight needed = $0.1 \text{ mol} \times 308.3 \text{ g/mol} = 30.83 \text{ g}$.
- Dissolution: Weigh out exactly 30.83 g of **calcium lactate** pentahydrate. Add it to a 1 L volumetric flask containing approximately 800 mL of purified water.
- Mixing: Stir the solution using a magnetic stirrer until all solids are completely dissolved. Gentle warming (to ~30-40°C) can be used to expedite dissolution but is often not necessary at this concentration.[5]
- Final Volume: Once dissolved and cooled to room temperature, bring the solution to the final volume of 1 L with purified water.
- Filtration (Optional): For applications requiring high clarity or sterility, filter the solution through a 0.22 µm filter.
- Storage: Transfer to a clean, tightly sealed container and label with the compound name, concentration, preparation date, and your initials. Store as determined by your experimental needs (e.g., 2-8°C or controlled room temperature).

Protocol 3.2: Stability-Indicating Assay by Complexometric Titration (Calcium Content)

This method determines the concentration of calcium ions and is a good indicator of physical stability (i.e., ensuring the material has not precipitated). It is based on USP monograph methods.[2][4]

- Reagents & Equipment:


- 0.05 M Eddate Disodium (EDTA) VS (Volumetric Solution), standardized.
- Sodium Hydroxide (1 N).
- Hydroxy naphthol blue indicator.
- Dilute Hydrochloric Acid (e.g., 3 N).
- 50-mL burette, magnetic stirrer, pH meter.

- Sample Preparation:
 - Accurately pipette a volume of your **calcium lactate** solution expected to contain ~350 mg of anhydrous **calcium lactate** ($C_6H_{10}CaO_6$, M.W. = 218.22 g/mol) into a 250 mL beaker.
 - For a 0.1 M solution, this would be approximately 16 mL. Record the exact volume used.
 - Add ~150 mL of purified water and 2 mL of dilute HCl.
- Titration Procedure:
 - While stirring, add ~30 mL of the 0.05 M EDTA VS from the burette.
 - Add 15 mL of 1 N sodium hydroxide and ~300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish color.
 - Continue titrating with the 0.05 M EDTA VS until the solution turns a distinct blue endpoint.
- Calculation:
 - Each mL of 0.05 M EDTA is equivalent to 10.91 mg of anhydrous **calcium lactate** ($C_6H_{10}CaO_6$).
 - Concentration (mg/mL) = $(V_{EDTA} \times M_{EDTA} \times 10.91) / V_{sample}$
 - Where V_{EDTA} is the total volume of EDTA used (mL).
 - M_{EDTA} is the molarity of the EDTA solution.

- V_{sample} is the initial volume of your **calcium lactate** solution (mL).

Diagram: Key Factors Influencing Calcium Lactate Solution Stability

This diagram illustrates the interplay of factors that a formulator must consider.

[Click to download full resolution via product page](#)

Caption: Interrelated factors affecting the stability of **calcium lactate** solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Calcium lactate - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. Calcium Lactate | C₆H₁₀CaO₆ | CID 13144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Calcium Lactate [drugfuture.com]

- 5. Calcium lactate | 814-80-2 [chemicalbook.com]
- 6. What is the mechanism of Calcium Lactate Hydrate? [synapse.patsnap.com]
- 7. questjournals.org [questjournals.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. onyxipca.com [onyxipca.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- To cite this document: BenchChem. [Stability of calcium lactate solutions under different storage conditions]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046792#stability-of-calcium-lactate-solutions-under-different-storage-conditions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com